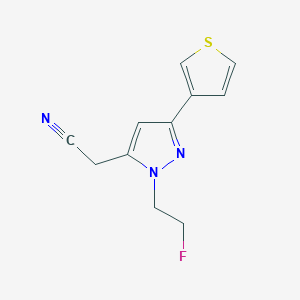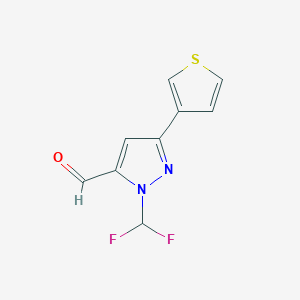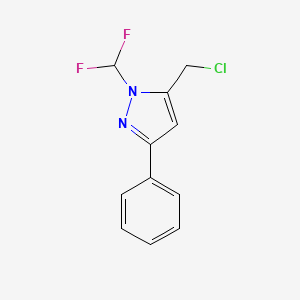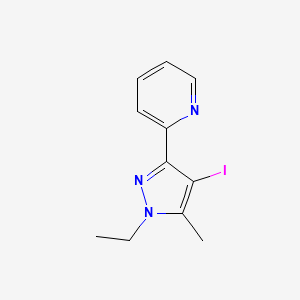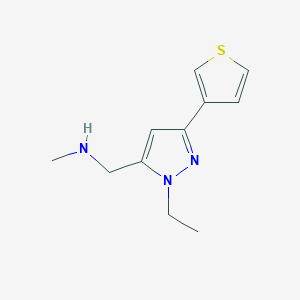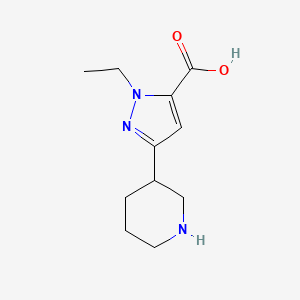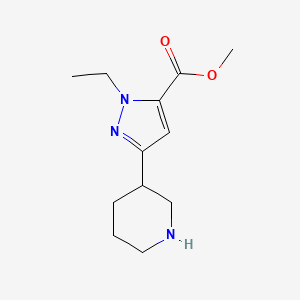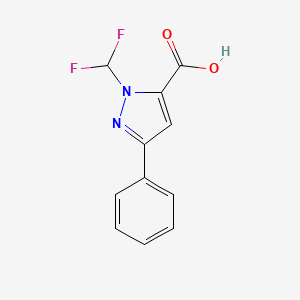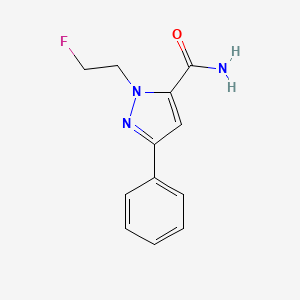![molecular formula C9H8F3N3 B1479707 2-(3-(三氟甲基)-5,6-二氢环戊[c]吡唑-1(4H)-基)乙腈 CAS No. 2098091-04-2](/img/structure/B1479707.png)
2-(3-(三氟甲基)-5,6-二氢环戊[c]吡唑-1(4H)-基)乙腈
描述
The compound “2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The trifluoromethyl group attached to the pyrazole ring is a common motif in medicinal chemistry, known for its ability to modulate the biological activity of a wide range of compounds .
科学研究应用
抗炎和抗菌剂
三氟甲基吡唑因其抗炎和抗菌特性而被广泛研究。三氟甲基的存在,特别是在吡唑核上的 3 位或 5 位,显着影响了这些化合物的生物活性。此类修饰导致了新型抗炎和抗菌剂的开发,这些剂具有改进的作用谱和最小的副作用 (Kaur、Kumar 和 Gupta,2015 年)。
杂环的合成
吡唑衍生物作为各种杂环化合物合成的关键中间体,而杂环化合物是药品和农用化学品中不可或缺的。吡唑在有机合成中的多功能性允许创建广泛的具有生物活性的化合物,展示了它们在药物开发和材料科学中的重要性 (Dar 和 Shamsuzzaman,2015 年)。
抗癌剂的开发
对吡唑啉衍生物的研究也发现了它们在抗癌治疗中的潜力。吡唑啉的多样化化学结构使得能够合成出具有显著生物效应的衍生物,包括抗癌活性。这一研究领域为开发针对各种癌症形式的新型治疗剂提供了有希望的途径 (Ray 等人,2022 年)。
神经退行性疾病的治疗应用
含吡唑啉的化合物已被确认为神经退行性疾病的潜在治疗靶点。这些化合物表现出神经保护特性,并且已显示出在管理阿尔茨海默病和帕金森病等疾病中的功效。它们抑制神经退行性疾病中涉及的关键酶的能力突出了吡唑啉衍生物在治疗这些衰弱性疾病中的治疗潜力 (Ahsan 等人,2022 年)。
抗菌和抗病毒药物设计
吡唑的结构基序是设计具有抗菌和抗病毒特性的药物的核心。吡唑支架已成功整合到针对多种病原体的化合物中,展示了这种杂环核心在药物化学中的多功能性 (Karati、Mahadik 和 Kumar,2022 年)。
作用机制
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile scaffolds .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Pyrazoles are known to be involved in various synthetic strategies and can affect the biological activities of targets bearing a pyrazole moiety .
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, which may influence the pharmacokinetic properties of this compound .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, h2-receptor agonist, and antidepressant effects .
Action Environment
The stability and reactivity of pyrazoles can be influenced by factors such as temperature, solvent, and ph .
生化分析
Biochemical Properties
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it has been observed to bind with certain proteins, altering their conformation and activity. These interactions are primarily driven by the trifluoromethyl group, which enhances the compound’s lipophilicity and ability to penetrate biological membranes .
Cellular Effects
The effects of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes in gene expression can have downstream effects on cellular metabolism, including alterations in the levels of key metabolites and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile in laboratory settings are an important consideration for researchers. The compound’s stability and degradation over time can significantly impact its efficacy and safety. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These effects are likely due to the gradual accumulation of the compound within cells and tissues .
Dosage Effects in Animal Models
The effects of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its uptake and distribution within the body. For example, the compound can be transported across cell membranes by organic anion transporters, which are expressed in various tissues, including the liver and kidneys. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals. For instance, the compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, the compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-6-2-1-3-7(6)15(14-8)5-4-13/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASMQJSQPMBALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



